molecular formula C12H19NO5 B1405427 (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 1799811-83-8

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1405427
CAS No.: 1799811-83-8
M. Wt: 257.28 g/mol
InChI Key: ROHLQPZIUYTLGR-SECBINFHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its piperidine core structure with strategically positioned functional groups. The compound possesses a molecular formula of C₁₂H₁₉NO₅ and exhibits a molecular weight of approximately 257.28 grams per mole. The structural framework consists of a six-membered heterocyclic piperidine ring containing a nitrogen atom, which serves as the central scaffold for various substituents.

The stereochemical configuration of this compound is particularly noteworthy, with the (R)-designation indicating the specific spatial arrangement at the chiral center located at position 2 of the piperidine ring. This stereochemical specificity contributes significantly to the compound's unique properties and potential biological activities. The molecular structure features several distinct functional groups: a tert-butyl group attached to the nitrogen atom through a carboxylate linkage at position 1, a methyl group at position 2, a ketone functionality at position 4, and an additional carboxylate group at position 2.

The compound's molecular architecture can be systematically described through its constituent elements. The tert-butyl ester group at position 1 provides steric bulk and influences the compound's reactivity profile. The methyl substituent at position 2 establishes the chiral center responsible for the compound's stereochemical identity. The oxo group at position 4 introduces a reactive carbonyl functionality that can participate in various chemical transformations. The dicarboxylate nature of the molecule, with ester groups at positions 1 and 2, provides multiple sites for potential chemical modifications.

Property Value
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Chemical Abstract Service Number 1799811-83-8
Stereochemical Configuration (R)-configuration at position 2
Functional Groups Piperidine ring, tert-butyl ester, methyl ester, ketone

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of piperidine derivatives provides crucial insights into their three-dimensional arrangements and conformational preferences. While specific single-crystal X-ray diffraction data for this compound may not be extensively documented in the current literature, related piperidine compounds demonstrate characteristic conformational behaviors that can be extrapolated to understand this specific derivative.

Piperidine rings typically adopt chair conformations, which represent the most energetically favorable arrangement due to minimized steric interactions and optimal bond angles. The presence of multiple substituents on the piperidine ring, particularly the bulky tert-butyl group and the various functional groups, significantly influences the conformational landscape of the molecule. The tert-butyl group, being exceptionally bulky, tends to occupy an equatorial position to minimize steric hindrance, thereby influencing the overall conformation of the piperidine ring.

The conformational studies of related compounds suggest that the piperidine ring in this compound likely maintains a chair conformation with specific preferences for substituent orientations. The methyl group at position 2 and the oxo group at position 4 further contribute to the conformational constraints of the molecule. The dicarboxylate functionalities introduce additional conformational considerations, particularly regarding the orientation of the ester groups and their potential for intramolecular interactions.

Computational studies and theoretical calculations often complement experimental crystallographic data to provide comprehensive conformational analyses. These studies typically involve energy minimization calculations and conformational searches to identify the most stable arrangements of the molecule. The conformational flexibility of the tert-butyl ester group and the methyl ester group contributes to the overall conformational diversity of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide detailed information about its molecular structure and chemical environment. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, offering insights into the connectivity and spatial relationships of atoms within the molecule.

The proton Nuclear Magnetic Resonance spectrum of the related compound 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate provides valuable structural information. The spectrum typically displays characteristic signals that can be assigned to specific proton environments within the molecule. The tert-butyl group typically appears as a singlet around 1.43 parts per million, representing the nine equivalent methyl protons. The methyl ester group contributes a singlet around 3.61 parts per million, corresponding to the three protons of the methoxyl group.

The piperidine ring protons exhibit more complex splitting patterns due to their different chemical environments and coupling relationships. The proton at position 2, bearing the methyl substituent, typically appears as a multiplet around 4.02 parts per million. The methylene protons adjacent to the carbonyl group at position 4 generally resonate in the range of 2.44 to 2.75 parts per million, showing characteristic coupling patterns that reflect the ring conformation and substitution pattern.

Infrared spectroscopy provides complementary information about the functional groups present in the molecule. The carbonyl stretching frequencies are particularly diagnostic, with the ester carbonyl groups typically appearing around 1740 wavenumbers and the ketone carbonyl at position 4 appearing at slightly lower frequencies around 1720 wavenumbers. The presence of these distinct carbonyl stretching frequencies confirms the structural assignment and provides information about the electronic environment of these functional groups.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at mass-to-charge ratio 257, consistent with the calculated molecular weight of the compound. Characteristic fragmentation patterns include the loss of the tert-butyl group (loss of 57 mass units) and the loss of the methyl ester group (loss of 31 mass units), which are typical for compounds containing these functional groups.

Comparative Analysis with Related Piperidine Derivatives

The comparative analysis of this compound with related piperidine derivatives reveals important structure-activity relationships and provides insights into the influence of specific structural modifications on molecular properties. Several closely related compounds provide valuable points of comparison, including the corresponding (S)-stereoisomer and other piperidine derivatives with similar substitution patterns.

The (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate represents the stereochemical counterpart of the (R)-compound, sharing identical molecular formula and molecular weight (C₁₂H₁₉NO₅, 257.28 g/mol) but differing in the spatial arrangement at the chiral center. This stereochemical difference, while subtle, can result in significantly different biological activities and chemical behaviors. The comparison between these enantiomers highlights the importance of stereochemistry in determining molecular properties and potential applications.

The compound 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate provides another useful comparison, as it lacks the oxo group at position 4 present in the target compound. This structural difference demonstrates the impact of the carbonyl functionality on the overall molecular properties. The absence of the oxo group results in a different molecular formula (C₁₂H₂₁NO₄) and molecular weight (243.30 g/mol), illustrating how specific functional group modifications influence the overall composition.

The analysis extends to other related derivatives such as tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate, which represents a simplified version lacking the second carboxylate group. This compound has a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol, demonstrating how the addition of functional groups systematically increases molecular complexity and weight.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C₁₂H₁₉NO₅ 257.28 Reference compound
(S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate C₁₂H₁₉NO₅ 257.28 Opposite stereochemistry
1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate C₁₂H₂₁NO₄ 243.30 No oxo group at position 4
tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate C₁₁H₁₉NO₃ 213.27 Single carboxylate group

The comparative analysis reveals systematic trends in molecular properties as a function of structural modifications. The presence of the oxo group at position 4 consistently increases the molecular weight by 16 mass units compared to the corresponding saturated derivatives. The dicarboxylate functionality contributes significantly to the overall molecular weight and provides additional sites for chemical modification and potential biological interaction.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLQPZIUYTLGR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups. The oxo group is then introduced through oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of existing groups to higher oxidation states.

    Reduction: Conversion of oxo groups to hydroxyl groups or removal of oxygen atoms.

    Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted piperidine derivatives, while reduction may produce hydroxyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of various pharmaceuticals due to its structural characteristics. Its oxopiperidine core is known for biological activity, making it a candidate for further investigation in drug design.

Case Study: Anticancer Activity
Research has indicated that derivatives of oxopiperidine compounds exhibit anticancer properties. For instance, studies have demonstrated that modifications to the piperidine ring can enhance cytotoxicity against specific cancer cell lines. The structural flexibility of (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate allows for diverse functionalization, which can lead to the development of novel anticancer agents.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

Synthesis of Bioactive Compounds
The compound can be utilized in the synthesis of bioactive molecules through reactions such as:

  • N-acyliminium ion chemistry : This reaction is crucial for synthesizing complex amines and can lead to the formation of biologically active compounds.
  • Gold-catalyzed reactions : Recent studies have highlighted its utility in gold-catalyzed transformations, which are notable for their efficiency and selectivity in forming carbon-carbon bonds.

The compound's unique structure makes it a valuable building block for drug discovery. Its derivatives can be screened for pharmacological activity against various targets.

Case Study: CNS Activity
Recent investigations into compounds similar to (R)-1-tert-butyl 2-methyl 4-oxopiperidine have revealed their potential as central nervous system agents. These studies suggest that modifications to the compound could lead to new treatments for neurological disorders.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

  • (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS 756486-14-3): The S-enantiomer shares identical molecular formula (C₁₂H₁₉NO₅) but differs in optical activity. While the R-isomer is often preferred in drug synthesis for target-specific interactions, the S-form may exhibit divergent reactivity or biological activity .

Substituent Modifications

  • (R)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS 357154-16-6) :
    Replacing the methyl ester with an ethyl group increases molecular weight (271.31 vs. 257.28 for the methyl variant) and lipophilicity. This modification enhances metabolic stability in some applications, as ethyl esters are less prone to hydrolysis .

  • 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1) :
    Lacking the 4-oxo group, this compound is less reactive toward nucleophiles. Its similarity score (1.00) to the target compound highlights structural overlap, but the absence of the ketone limits its utility in ketone-specific reactions .

Positional Isomerism

  • 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate :
    Shifting the ester from position 2 to 3 alters the molecule’s conformational flexibility and steric hindrance, impacting its suitability for ring-forming reactions .

Physicochemical Properties

Compound (CAS) Molecular Weight [α]D (Solvent) Key Functional Groups Storage Conditions
(R)-1-tert-Butyl 2-methyl 4-oxo (Target) 257.28 Not reported 4-oxo, methyl ester Standard (room temp)
(S)-1-tert-Butyl 2-methyl 4-oxo (756486-14-3) 257.28 [α]D = -9.2 (CHCl₃) 4-oxo, methyl ester 2-8°C
(R)-1-tert-Butyl 2-ethyl 4-oxo (357154-16-6) 271.31 Not reported 4-oxo, ethyl ester Inert atmosphere, 2-8°C
1-tert-Butyl 2-methyl (164456-75-1) 243.29 Not reported Piperidine core Not specified

Biological Activity

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, with the CAS number 1799811-83-8, is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₂H₁₉N₁O₅
  • Molecular Weight : 257.283 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems. The compound is noted for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess antibacterial properties.
  • CNS Activity : Some studies have indicated that piperidine derivatives can influence central nervous system functions, potentially acting as anxiolytics or antidepressants.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Properties

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Study 2: CNS Effects

In a neuropharmacological study, this compound was tested in animal models to assess its effects on anxiety-like behaviors. The findings indicated:

  • A reduction in anxiety-like behaviors at doses of 10 mg/kg and above.
  • No significant sedative effects were observed, indicating a potential for therapeutic use in anxiety disorders without the side effects commonly associated with sedatives .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems and possibly modulate enzyme activity related to metabolic processes. Further studies are required to clarify these mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbamate protection of a pyrrolidine precursor. A representative method involves reacting D-proline derivatives (e.g., D-Pyr-OEt) with di-tert-butyl dicarbonate in dichloromethane (DCM), triethylamine, and catalytic DMAP at 20°C for 1.5 hours, achieving 95% yield . Alternative routes include biocatalytic reductions of ketone intermediates, though yields may vary depending on enzyme specificity and solvent systems .
  • Key Considerations : Solvent polarity (DCM vs. THF) and base strength (triethylamine vs. DMAP) critically affect reaction efficiency. Scale-up may require adjustments to avoid exothermic side reactions.

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodology : Chiral HPLC with polarimetric detection or X-ray crystallography is recommended for absolute configuration determination. For relative stereochemistry, NOESY/ROESY NMR can identify spatial proximities between protons (e.g., tert-butyl and methyl ester groups) . Comparative analysis with known stereoisomers (e.g., (S)-configured analogs in ) via optical rotation or circular dichroism (CD) is also effective .

Q. What purification techniques are most effective for isolating high-purity this compound?

  • Methodology : Flash chromatography using gradients of ethyl acetate/heptane (0–10%) effectively removes unreacted starting materials and diastereomeric impurities . For challenging separations, preparative HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomeric contaminants .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of derivatives of this compound?

  • Methodology : Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., DMAP derivatives) enhances enantioselectivity. For example, Pd-catalyzed coupling reactions () or enzymatic reductions ( ) can introduce fluorinated or hydroxylated groups with >90% ee . Temperature control (–78°C for lithiation steps) and inert atmospheres minimize racemization .

Q. What strategies address contradictory data on the compound’s stability under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation pathways (e.g., hydrolysis of the tert-butyl carbamate). Data contradictions often arise from residual moisture; thus, storage under anhydrous N₂ with molecular sieves is recommended .

Q. How does the compound serve as a building block for bioactive molecules in drug discovery?

  • Applications : The 4-oxopiperidine core is a privileged scaffold for kinase inhibitors and GPCR modulators. Functionalization at the 4-position (e.g., fluorobenzylamino groups in ) enhances binding affinity . Derivatives like 4-methylene-5-oxopyrrolidine analogs () are intermediates for antiviral prodrugs .

Q. What catalytic systems optimize large-scale synthesis while minimizing byproducts?

  • Methodology : Flow chemistry with immobilized DMAP or enzyme cascades ( ) improves atom economy. For example, continuous-flow hydrogenation reduces diketone intermediates with >99% conversion, avoiding over-reduction byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.